molecular formula C11H11ClO3 B1287573 6-Chloro-chroman-3-carboxylic acid methyl ester CAS No. 68281-66-3

6-Chloro-chroman-3-carboxylic acid methyl ester

Cat. No.: B1287573
CAS No.: 68281-66-3
M. Wt: 226.65 g/mol
InChI Key: SPAAUUYJRNLHLI-UHFFFAOYSA-N
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Description

6-Chloro-chroman-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research on compounds closely related to 6-Chloro-chroman-3-carboxylic acid methyl ester has focused on their synthesis, structural, and conformational analysis. For instance, studies on pyrazole derivatives have highlighted their synthesis and characterization using NMR, IR spectroscopy, and X-ray diffraction, alongside comparisons with density-functional-theory (DFT) calculations to understand their molecular structure and stability (Li-qun Shen et al., 2012). Similarly, research on chromane derivatives has detailed their synthesis and confirmed their structures through spectral analysis, X-ray analysis, and DFT conformational analysis (M. Ciolkowski et al., 2009).

Kinetic Resolution and Lipid-modifying Activity

Another application involves the lipase-catalyzed kinetic resolution of methyl esters of analogues of clofibrate, a lipid-modifying agent, showing moderate enantioselectivities and enantiomeric excesses. This process allows for the separation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals (S. Ferorelli et al., 2001).

Anti-cancer Activity

Complexes based on derivatives closely related to this compound have been synthesized and evaluated for their in vitro cytotoxicities against various cell lines, demonstrating potential anti-cancer activities. Such studies contribute to the development of novel therapeutic agents (Yanhui Qiao et al., 2021).

Safety and Hazards

The safety data sheet (SDS) for 6-Chloro-chroman-3-carboxylic acid methyl ester can be found online . It’s important to handle all chemicals with appropriate safety measures, even if specific hazards are not listed.

Properties

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAAUUYJRNLHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606495
Record name Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-66-3
Record name Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 mg of 5B was dissolved in 75 ml of ethyl acetate and the solution was treated with hydrogen (initial pressure of 30 psig), in the presence of a 10% palladium-on-carbon catalyst, for 8 hours. The reaction mixture then was filtered and stripped of solvent to give methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate (5C), as a yellow liquid, boiling point not determined.
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75 mL
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